An In-depth Technical Guide to the Solubility of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in Organic Solvents
An In-depth Technical Guide to the Solubility of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in Organic Solvents
Introduction
Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Thiophene-containing compounds are recognized as privileged pharmacophores, appearing in numerous FDA-approved drugs.[1] The specific structural motifs of this compound—a thiophene core, an amino group, a methyl ester, and a fluorophenyl substituent—suggest its potential as a scaffold for developing novel therapeutic agents.
Understanding the solubility of a compound in various organic solvents is a cornerstone of successful drug development. It influences every stage of the process, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to both predict and experimentally determine the solubility profile of this and similar compounds.
Physicochemical Properties of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The properties of methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO₂S | [2] |
| Molecular Weight | 251.28 g/mol | [2] |
| CAS Number | 350997-12-5 | [2] |
| Appearance | Predicted to be a solid at room temperature | General chemical principles |
Theoretical Principles and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] For methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, several structural features will dictate its solubility in organic solvents:
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Hydrogen Bonding: The presence of the primary amine (-NH₂) and the carbonyl group of the methyl ester allows the molecule to act as both a hydrogen bond donor and acceptor. This suggests a higher affinity for polar solvents capable of hydrogen bonding.
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Polarity: The molecule possesses polar functional groups (amine, ester) and a relatively nonpolar aromatic core (fluorophenyl and thiophene rings). The overall polarity will be a balance of these features.
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Aromaticity: The thiophene and fluorophenyl rings can participate in π-π stacking interactions, which may favor solubility in aromatic solvents.
Based on these principles, a qualitative prediction of the solubility of methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in different classes of organic solvents can be made:
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and ester groups of the compound. Therefore, moderate to good solubility is expected. A related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, is known to be soluble in methanol.
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Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO, Tetrahydrofuran - THF): These solvents are polar and can interact with the polar functionalities of the molecule but do not act as hydrogen bond donors. Good solubility is anticipated, particularly in highly polar solvents like DMSO. For many substituted phenylene-thiophene co-oligomers, solubilities of up to 40% by weight in tetrahydrofuran have been achieved.[3]
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Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility in nonpolar solvents is expected to be low. However, the aromatic nature of toluene might provide some degree of solubility through π-π interactions.
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Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. Moderate solubility is predicted.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are useful, experimental determination of solubility is crucial for accurate data. The shake-flask method is a widely accepted and robust technique for this purpose.
Step-by-Step Methodology
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Preparation of Saturated Solutions:
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Add an excess amount of methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
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Seal the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials in a constant temperature shaker or rotator (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is essential to visually confirm the presence of undissolved solid at the end of the equilibration period.
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Phase Separation:
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After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
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Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
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Quantification:
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Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound should be prepared to ensure accurate quantification.
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Data Reporting:
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Express the solubility in appropriate units, such as mg/mL or mol/L.
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Diagram of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Data Interpretation and Factors Influencing Solubility
The experimentally determined solubility values should be compiled into a clear and organized table for easy comparison across different solvents.
Table for Reporting Experimental Solubility Data
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| DMSO | Polar Aprotic | 25 | ||
| THF | Polar Aprotic | 25 | ||
| Dichloromethane | Chlorinated | 25 | ||
| Toluene | Nonpolar (Aromatic) | 25 | ||
| Hexane | Nonpolar (Aliphatic) | 25 |
It is crucial to consider other factors that can influence the measured solubility:
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Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is therefore essential to control and report the temperature at which the solubility was determined.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form used in the solubility studies using techniques like X-ray powder diffraction (XRPD).
Conclusion
References
- Shaik, M. B. (2026). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. International Journal of Pharmaceutical Sciences, 4(1), 2924-2952.
- Nokia. (2007, September 18). Investigation of solubility-field effect mobility orthogonality in substituted phenylene-thiophene co-oligomers. Nokia Bell Labs.
- PubChem. (n.d.). Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.
- TCI Chemicals. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Methyl 2-amino-4-(4-fluorophenyl)
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Investigation of solubility-field effect mobility orthogonality in substituted phenylene-thiophene co-oligomers | Nokia.com [nokia.com]
